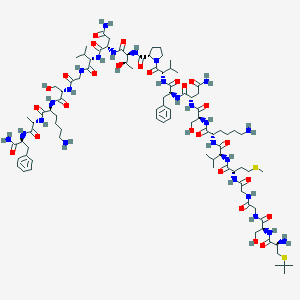
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DMC or DMCN and is a member of the imidazolium family of compounds.
Mecanismo De Acción
The mechanism of action of DMCN as a catalyst is not yet fully understood. However, it is believed that DMCN acts as a Lewis acid catalyst, which facilitates the reaction by accepting electron pairs from the reactants.
Efectos Bioquímicos Y Fisiológicos
DMCN has not been extensively studied for its biochemical and physiological effects. However, studies have shown that DMCN is relatively non-toxic and has low cytotoxicity. This makes it a promising candidate for use in biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMCN as a catalyst is its high activity and selectivity. DMCN has been shown to be effective in a variety of organic reactions, and its use can significantly reduce reaction times and improve yields. However, one of the limitations of using DMCN is its high cost compared to other catalysts.
Direcciones Futuras
There are several future directions for the study of DMCN. One of the most promising areas of research is the development of new synthetic methods using DMCN as a catalyst. Additionally, further research is needed to fully understand the mechanism of action of DMCN as a catalyst and its potential applications in biological systems. Finally, efforts should be made to reduce the cost of DMCN synthesis to make it more accessible to researchers.
Métodos De Síntesis
The synthesis of DMCN involves the reaction of 2,2-dimethylimidazole with cyanogen bromide in the presence of a base. The resulting product is then oxidized to form DMCN.
Aplicaciones Científicas De Investigación
DMCN has been extensively studied for its potential applications in various fields of science. One of the most significant applications of DMCN is in the field of organic synthesis. DMCN has been used as a catalyst in a variety of organic reactions, including the synthesis of heterocyclic compounds, oxidation reactions, and alkylations.
Propiedades
Número CAS |
138000-92-7 |
|---|---|
Nombre del producto |
2,2-Dimethyl-1-oxidoimidazol-1-ium-4-carbonitrile |
Fórmula molecular |
C6H7N3O |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-oxidoimidazol-1-ium-4-carbonitrile |
InChI |
InChI=1S/C6H7N3O/c1-6(2)8-5(3-7)4-9(6)10/h4H,1-2H3 |
Clave InChI |
GCUJWHPUHJJSSQ-UHFFFAOYSA-N |
SMILES |
CC1(N=C(C=[N+]1[O-])C#N)C |
SMILES canónico |
CC1(N=C(C=[N+]1[O-])C#N)C |
Sinónimos |
2H-Imidazole-4-carbonitrile,2,2-dimethyl-,1-oxide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)







![2-[N,N-Bis(Trifluoromethylsulphonyl)amino]-5-chloropyridine](/img/structure/B141204.png)